molecular formula C13H16ClNO5S B6163209 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride CAS No. 944887-56-3

3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride

Cat. No. B6163209
CAS RN: 944887-56-3
M. Wt: 333.8
InChI Key:
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Description

3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride (MOMS) is a highly versatile organic compound with a wide range of applications in scientific research and laboratory experiments. MOMS is a sulfonyl chloride containing a morpholine moiety, which is known for its reactivity with a variety of substrates. MOMS has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of organic molecules, including heterocycles, peptides, and nucleosides. 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride has been used as a catalyst in the synthesis of polymers, as a reagent in peptide synthesis, and as an inhibitor of enzymes.

Mechanism of Action

3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride acts as an electrophilic reagent, meaning that it can react with nucleophilic substrates to form a covalent bond. This reaction is typically mediated by a base, such as pyridine or potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, in which the sulfonyl chloride group of 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride is replaced by a nucleophile, such as an alcohol or an amine. The reaction is typically complete within 24 hours, and the product can be isolated by precipitation or column chromatography.
Biochemical and Physiological Effects
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride has been used in a variety of biochemical and physiological experiments. It has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride has also been used to study the metabolism of drugs, as well as to study the effects of drugs on various physiological processes. In addition, 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride has been used to study the effects of various environmental toxins on the body.

Advantages and Limitations for Lab Experiments

3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride has a number of advantages for laboratory experiments. It is a highly reactive compound, meaning that it can be used to synthesize a variety of organic molecules in a short period of time. 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride is also relatively inexpensive, making it an attractive option for researchers on a budget. However, 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride is also a highly toxic compound, and should be handled with care. In addition, 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride can be difficult to purify, making it difficult to obtain high yields of product.

Future Directions

3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride has a wide range of potential future applications. It could be used to synthesize a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride could be used to study the structure and function of proteins, as well as to study the effects of environmental toxins on the body. Finally, 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride could be used to develop new catalysts for organic synthesis and to study the metabolism of drugs.

Synthesis Methods

3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride can be synthesized by a variety of methods, including a nucleophilic substitution reaction of 4-morpholineethanol with a sulfonyl chloride. The reaction is typically carried out in an aprotic solvent, such as dichloromethane or dimethylformamide, at a temperature of 0-20°C. The reaction can be catalyzed by a variety of bases, such as pyridine, potassium carbonate, or sodium hydroxide. The reaction is typically complete within 24 hours, and the product can be isolated by precipitation or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride involves the reaction of 3-methyl-4-hydroxybenzenesulfonyl chloride with 2-(morpholin-4-yl)-2-oxoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "3-methyl-4-hydroxybenzenesulfonyl chloride", "2-(morpholin-4-yl)-2-oxoethanol", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 3-methyl-4-hydroxybenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a base (e.g. triethylamine, pyridine) to the solution and stir for a few minutes.", "Step 3: Slowly add 2-(morpholin-4-yl)-2-oxoethanol to the reaction mixture while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "Step 5: Quench the reaction by adding water or an aqueous acid solution (e.g. hydrochloric acid).", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g. ethanol, methanol).", "Step 10: Obtain the final product, 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride, as a white solid." ] }

CAS RN

944887-56-3

Product Name

3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride

Molecular Formula

C13H16ClNO5S

Molecular Weight

333.8

Purity

95

Origin of Product

United States

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